5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c24-18-8-6-16(7-9-18)14-25-23(30)21-22(28-29-27-21)26-19-10-12-20(13-11-19)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,25,30)(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRDYPQMTLYOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NNN=C3C(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, under copper(I) catalysis (Click Chemistry).
Introduction of the benzyloxyphenylamine group via nucleophilic substitution reactions.
Coupling of the resulting intermediate with 4-chlorobenzylamine under mild reaction conditions to afford the final product.
Industrial Production Methods
Industrial synthesis of this compound would likely focus on optimizing each step for high yield and purity. This might include the use of automated continuous flow reactors for the click reaction, followed by purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : The phenyl groups can undergo oxidation in the presence of strong oxidizing agents.
Reduction: : The triazole ring is relatively stable, but specific substituents may be reduced under suitable conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Employment of reducing agents such as sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Conditions often involve organic solvents and mild bases, such as dimethylformamide (DMF) and triethylamine (TEA).
Major Products Formed
The reaction products depend on the specific reactants and conditions. Typical products may include modified triazole derivatives, oxidized benzyl groups, or dechlorinated aromatic rings.
Scientific Research Applications
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has diverse scientific applications, including:
Chemistry: : Used as a building block for more complex organic molecules and in click chemistry reactions.
Biology: : Studied for its potential as a pharmacophore in drug design, particularly for its interaction with biological targets.
Medicine: : Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: : Potential use in the development of novel materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents may bind to active sites on proteins, influencing their function. Pathways affected could include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs primarily differ in the substituents on the triazole ring, benzyl groups, or carboxamide nitrogen. Key examples include:
Physicochemical Properties
- Lipophilicity : The benzyloxy and chlorobenzyl groups in the target compound increase its logP compared to analogs like 19a (which has a trifluoromethyl group enhancing polarity) .
Crystallographic and Computational Insights
- Structural Analysis : Tools like SHELXL and ORTEP (used for analogs in ) reveal that substituents like the 4-chlorobenzyl group induce planar conformations in the triazole ring, favoring π-π stacking interactions.
- Hirshfeld Surface Analysis: For cyclopropyl-substituted analogs, non-covalent interactions (e.g., C–H···O) contribute to crystal packing efficiency, a feature likely shared by the target compound .
Biological Activity
Introduction
The compound 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which have garnered significant attention due to their diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate anilines with triazole derivatives under controlled conditions. The resulting compound can be characterized using various spectroscopic methods such as NMR and mass spectrometry.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 455.93 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Anticancer Evaluation
In a study evaluating the anticancer activity of various triazole derivatives, it was found that certain structural modifications significantly enhanced their cytotoxic effects. Compounds exhibiting a similar structure demonstrated IC values ranging from 10 to 30 µM against breast cancer cell lines (MCF-7), indicating moderate to potent activity .
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its potential as an inhibitor of monoamine oxidase B (MAO B). In vitro studies have shown that derivatives with a benzyloxy group can selectively inhibit MAO B over MAO A, which is crucial for developing treatments for neurodegenerative diseases like Parkinson's .
Selectivity Studies
The selectivity of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide for MAO B was assessed through kinetic studies. The compound exhibited a Ki value indicative of high potency and selectivity towards MAO B compared to MAO A .
Other Biological Activities
Beyond anticancer and enzyme inhibition, triazole compounds have been investigated for their antifungal properties. Triazoles are known to disrupt fungal cell membrane integrity by inhibiting cytochrome P450 enzymes involved in ergosterol biosynthesis .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Cell Cycle Arrest : Compounds similar to 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide induce cell cycle arrest at specific phases (G1/S or G2/M), leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in cancer cells treated with triazole derivatives.
- Inhibition of Key Enzymes : By inhibiting enzymes such as MAO B and those involved in ergosterol biosynthesis in fungi, these compounds exhibit their therapeutic effects.
Q & A
Q. What are the key considerations in optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For triazole derivatives, the Huisgen cycloaddition (click chemistry) between azides and alkynes is common, followed by benzylation via nucleophilic substitution. Key parameters include:
- Solvent choice : Absolute ethanol with glacial acetic acid as a catalyst improves reaction efficiency .
- Temperature : Reflux conditions (~78°C) ensure proper cyclization .
- Purification : Column chromatography or recrystallization removes unreacted intermediates. Monitor purity via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., benzyloxy proton signals at δ 5.1–5.3 ppm; triazole carbons at δ 145–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 463.12 g/mol) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .
- HPLC : Purity >95% achieved using a C18 column with acetonitrile/water gradient .
Q. What preliminary biological screening approaches are recommended to assess bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC values vs. S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
- Enzyme Inhibition : Kinase or protease inhibition assays with ATP/NADH-coupled detection .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this triazole-carboxamide derivative?
- Methodological Answer : SAR studies involve systematic structural modifications:
-
Substituent Variation : Replace 4-chlorobenzyl with 4-fluorobenzyl or methyl groups to assess electronic effects .
-
Bioisosteric Replacement : Substitute the triazole ring with oxadiazole to compare binding affinity .
-
Data Correlation : Use computational tools (e.g., molecular docking with target proteins like EGFR or COX-2) to link structural changes to activity trends .
Substituent Modification Biological Activity (IC₅₀, μM) Target Protein 4-Chlorobenzyl 12.3 ± 1.2 EGFR 4-Fluorobenzyl 18.7 ± 2.1 EGFR Methyl >50 EGFR
Q. What methodologies resolve contradictions in cytotoxicity data between experimental models?
- Methodological Answer : Address discrepancies via:
- Model Validation : Compare results across Daphnia magna (EC₅₀) and mammalian cell lines (e.g., HepG2) to assess species-specific toxicity .
- Dose-Response Curves : Use 8-point dilution series to minimize false positives/negatives .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of IC₅₀ differences .
Q. How should reaction mechanisms for triazole ring formation be validated?
- Methodological Answer : Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Use deuterated azides to probe rate-determining steps .
- Intermediate Trapping : Identify transient species (e.g., nitrene intermediates) via low-temperature NMR .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy profiles for cycloaddition pathways .
Data Contradiction Analysis
- Example : Conflicting cytotoxicity data may arise from assay conditions (e.g., serum concentration in cell culture media altering compound bioavailability). Validate via LC-MS quantification of intracellular drug levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
